molecular formula C9H8F3N3S B11754895 [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea

[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea

Cat. No.: B11754895
M. Wt: 247.24 g/mol
InChI Key: GDIMOASDCOFPTD-RZNTYIFUSA-N
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Description

[(E)-{[3-(Trifluoromethyl)phenyl]methylidene}amino]thiourea is a synthetic thiourea derivative designed for research and development applications. This compound features a characteristic (E)-configured imine (azomethine) group conjugated with a thiourea moiety, a structure known to be of significant interest in various scientific fields . Research Applications: Thiourea derivatives are extensively investigated in medicinal chemistry for their potential as key pharmacophores in drug discovery programs . The molecular scaffold is also highly valued in asymmetric synthesis , where it can serve as a dual hydrogen-bonding catalyst to control the stereoselectivity of organic transformations . Furthermore, the structural motif present in this compound is commonly explored in the design of chemical probes and ligands for biological targets. Product Information: The compound is supplied with high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectrometry data to confirm its identity and purity. As with related chemical entities, it is typically supplied as a solid and should be stored under appropriate conditions to maintain long-term stability . Important Notice: This product is intended for research purposes in a controlled laboratory environment only. It is strictly marked as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use .

Properties

Molecular Formula

C9H8F3N3S

Molecular Weight

247.24 g/mol

IUPAC Name

[(Z)-[3-(trifluoromethyl)phenyl]methylideneamino]thiourea

InChI

InChI=1S/C9H8F3N3S/c10-9(11,12)7-3-1-2-6(4-7)5-14-15-8(13)16/h1-5H,(H3,13,15,16)/b14-5-

InChI Key

GDIMOASDCOFPTD-RZNTYIFUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=N\NC(=S)N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=S)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants : 3-(Trifluoromethyl)benzaldehyde (1.0 equiv), thiourea (1.2 equiv).

  • Catalyst : Concentrated hydrochloric acid (HCl) or acetic acid.

  • Solvent : Ethanol or methanol.

  • Temperature : Reflux at 70–80°C for 6–12 hours.

The reaction proceeds via Schiff base formation, where the aldehyde's carbonyl carbon is attacked by the amine group of thiourea, followed by dehydration to yield the imine. The E configuration is favored due to steric hindrance between the trifluoromethyl group and thiourea moiety.

Optimization and Yield

  • Yield : 45–60% after recrystallization from ethanol.

  • Purity : >95% (confirmed via HPLC).

ParameterValue
Reaction Time8–10 hours
Optimal Temperature75°C
Solvent EfficiencyEthanol > Methanol > THF

Stepwise Synthesis via Amine Intermediate

An alternative approach involves synthesizing the imine precursor before introducing the thiourea group. This method is advantageous for scalability and purity control.

Formation of 3-(Trifluoromethyl)benzylideneamine

  • Reactants : 3-(Trifluoromethyl)benzaldehyde (1.0 equiv), ammonium chloride (1.5 equiv).

  • Conditions : Stirred in ethanol at 25°C for 4 hours.

  • Intermediate : [(E)-3-(Trifluoromethyl)benzylidene]ammonium chloride.

Thiourea Incorporation

  • Reactants : Intermediate (1.0 equiv), potassium thiocyanate (1.5 equiv).

  • Solvent : Tetrahydrofuran (THF)/water (3:1 v/v).

  • Temperature : 80°C for 24 hours.

  • Workup : Extraction with ethyl acetate, drying (MgSO₄), and column chromatography.

StepYieldKey Observation
Imine Formation85%Rapid precipitation
Thiourea Reaction35%Requires excess KSCN

One-Pot Multicomponent Reaction

A streamlined one-pot method combines 3-(trifluoromethyl)benzaldehyde, thiourea, and ammonium thiocyanate under acidic conditions.

Procedure

  • Reactants : Aldehyde (1.0 equiv), thiourea (1.0 equiv), NH₄SCN (1.2 equiv).

  • Catalyst : p-Toluenesulfonic acid (0.1 equiv).

  • Solvent : Acetonitrile.

  • Conditions : 60°C for 5 hours.

Advantages and Limitations

  • Yield : 55–65%.

  • Side Products : <5% bis-thiourea adducts (mitigated via temperature control).

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Condensation60%HighModerateHigh
Stepwise Synthesis35%MediumLowModerate
One-Pot Reaction65%HighHighHigh

Critical Factors Influencing Reaction Efficiency

Solvent Effects

Polar aprotic solvents (e.g., THF, acetonitrile) enhance thiourea solubility and imine stability, while protic solvents (e.g., ethanol) favor dehydration.

Acid Catalysis

  • HCl : Accelerates imine formation but risks thiourea decomposition above 80°C.

  • Acetic Acid : Milder conditions with fewer side reactions.

Temperature Control

  • <70°C : Incomplete imine formation.

  • >80°C : Thiourea degradation and byproduct formation.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.85–7.60 (m, 4H, Ar-H), 6.90 (s, 2H, NH₂).

  • FT-IR : ν 3250 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-F).

  • MS (ESI+) : m/z 273.1 [M+H]⁺.

Applications and Derivatives

The compound serves as a precursor for:

  • Organocatalysts : Asymmetric aldol reactions.

  • Pharmaceutical Intermediates : Anticancer and antiviral agents .

Chemical Reactions Analysis

Types of Reactions

[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The thiourea moiety may also contribute to the compound’s reactivity and ability to form covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Electronic and Steric Properties

Key Structural Variants:
Compound Name / ID Substituents on Aromatic Ring(s) Biological Activity / Properties References
[(E)-{[3-(CF3)phenyl]methylidene}amino]thiourea 3-CF3-phenyl Not explicitly reported in evidence -
AG (1-(2-methoxy-5-CF3-phenyl)-3-(3-methoxy)thiourea) 2-methoxy-5-CF3-phenyl + 3-methoxy-phenyl α-Amylase inhibition (IC50 ~12 µM)
B1 (3,5-bis(CF3)-phenyl + benzylidene) 3,5-bis(CF3)-phenyl Enhanced hydrophobicity; catalytic activity
3-(2-methylphenyl)thiourea 2-methylphenyl Hydrogen-bonding networks in crystal lattice
1-(3,5-bis(CF3)phenyl)-3-cyclohexylthiourea 3,5-bis(CF3)-phenyl + cyclohexyl-DMA High hydrophobicity; potential enzyme binding
N-[2,6-dinitro-4-CF3-phenyl]diamine derivatives 2,6-dinitro-4-CF3-phenyl Herbicidal activity (trifluralin analog)
  • Compounds with bis-CF3 groups (e.g., B1) exhibit greater hydrophobicity and steric bulk, which may limit solubility but improve membrane permeability .
  • Electron-Donating Groups (EDGs): Methoxy or methyl substituents (e.g., AG, 3-(2-methylphenyl)thiourea) introduce moderate electron-donating effects, balancing solubility and hydrogen-bonding capacity. For example, AG's dual methoxy groups contribute to its α-amylase inhibitory activity .

Crystallographic and Conformational Analysis

  • Hydrogen Bonding: The thiourea moiety forms robust hydrogen bonds in crystal structures. For example, 3-(2-methylphenyl)thiourea exhibits N-H···S and N-H···O interactions, stabilizing its conformation . The main compound's CF3 group may disrupt such networks, favoring alternative packing modes.
  • Solvent Effects: describes a solvated thiourea derivative with extended hydrogen-bonding networks, suggesting solvent choice during synthesis could influence the main compound's crystallinity .

Biological Activity

[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including synthesis, structural characteristics, and detailed research findings.

Chemical Structure and Properties

The molecular formula of [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea is C17H16F3N3O2SC_{17}H_{16}F_3N_3O_2S, with a molecular weight of 383.4 g/mol. The compound features a thiourea core structure, which is known for its biological significance.

PropertyValue
Molecular FormulaC17H16F3N3O2S
Molecular Weight383.4 g/mol
IUPAC Name[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea
InChI KeyJWKGRVSWJFHZOU-UHFFFAOYSA-N

Synthesis Methods

The synthesis of [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea typically involves a condensation reaction between appropriate aldehydes and thiosemicarbazide under reflux conditions in solvents like ethanol or methanol. This method allows for the formation of the thiourea linkage which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that thiourea derivatives, including [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea, exhibit significant antimicrobial properties. A study demonstrated that related complexes showed higher antimicrobial activity compared to other thiourea derivatives against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 2 µg/mL, indicating potent activity against resistant strains .

Anticancer Activity

The anticancer potential of [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea has been evaluated using various cancer cell lines. For instance, studies have reported weak to moderate antitumor activity against colon cancer (SW480 and SW620) and prostate cancer (PC3) cell lines. Notably, the compound was non-toxic towards normal human keratinocyte cells (HaCaT), suggesting a favorable therapeutic index .

The biological effects of [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea are believed to stem from its ability to interact with specific molecular targets. It is suggested that the compound may inhibit critical enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV, which are essential for bacterial survival and proliferation . Additionally, its structural features may facilitate binding to cellular receptors involved in apoptosis pathways in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A comparative study on thiourea derivatives revealed that those containing trifluoromethyl groups exhibited significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts. The study highlighted the role of electronic effects imparted by the trifluoromethyl group in enhancing the bioactivity of these compounds .
  • Cancer Cell Line Studies : In vitro assays conducted on MCF-7 breast cancer cells demonstrated that certain metal complexes derived from thiourea showed IC50 values indicating potent inhibitory effects on cell proliferation. The free ligand exhibited minimal activity, underscoring the importance of metal coordination in enhancing biological efficacy .

Q & A

Q. What established synthetic methodologies are used to prepare [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and thiosemicarbazide under acidic conditions. Ethanol or methanol is used as the solvent, with reflux temperatures (70–80°C) and catalytic acids (e.g., acetic acid) to drive the reaction to completion . Optimization focuses on stoichiometric ratios (1:1 aldehyde to thiosemicarbazide), reaction time (4–6 hours), and purification via recrystallization from ethanol to achieve >90% purity. Monitoring via TLC or HPLC ensures reaction progress.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this thiourea derivative?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the E-configuration of the imine bond (δ ~8.5 ppm for CH=N) and the trifluoromethyl group (δ ~120–125 ppm in 19^19F NMR) .
  • IR Spectroscopy : Stretching vibrations for C=S (1250–1350 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) confirm the thiourea backbone .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can X-ray crystallography and refinement tools like SHELXL resolve the crystal structure of this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation or laboratory sources (e.g., Bruker D8) is used for structure elucidation. SHELXL refines the structure by modeling thermal parameters, hydrogen bonding (e.g., N-H···S interactions), and addressing disorder in the trifluoromethyl group . Challenges include handling twinned crystals or low-resolution data (<1.0 Å), which require iterative refinement cycles and validation using R-factors (e.g., R1 < 0.05 for high-quality data) .

Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps (for nucleophilic/electrophilic sites), and Mulliken charges. These predict reactivity toward electrophiles (e.g., oxidation at the thiourea sulfur) and non-covalent interactions (e.g., π-stacking of the aromatic ring) . MD simulations further assess stability in solvent environments .

Q. How do researchers analyze structure-activity relationships (SAR) to evaluate the impact of the trifluoromethyl group on biological activity?

SAR studies compare derivatives with/without the trifluoromethyl group using:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against targets like HIV-1 protease or gibberellin-related enzymes .
  • Computational Docking : AutoDock or Glide predicts binding affinities, highlighting hydrophobic interactions between the CF3_3 group and enzyme pockets .
  • Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy contributions from the CF3_3 moiety .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., varying IC50_{50} values) are addressed by:

  • Standardizing assay protocols (e.g., fixed substrate concentrations, pH buffers).
  • Validating compound purity via HPLC and controlling stereochemical integrity .
  • Meta-analysis of crystallographic data to correlate activity with conformational flexibility .

Q. What are best practices for designing in vitro assays to evaluate enzyme inhibition potential?

  • Assay Design : Use fluorogenic substrates (e.g., FRET-based) for real-time monitoring of protease activity .
  • Control Experiments : Include positive controls (e.g., ritonavir for HIV-1 protease) and assess non-specific binding via competitive inhibition assays .
  • Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants (Ki_i) and validate results with triplicate runs .

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